4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-
Description
4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- is a heterocyclic compound featuring a thiazole core substituted with a hydroxymethyl group at the 4-position and a 4-(methylthio)phenyl group at the 2-position. The methylthio (-SMe) substituent on the phenyl ring introduces lipophilicity and moderate electron-donating properties, which may influence its chemical reactivity and biological interactions. The compound’s synthesis likely involves condensation reactions or functional group transformations similar to methods described for related thiazole derivatives .
Properties
IUPAC Name |
[2-(4-methylsulfanylphenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZSLQGRJBQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253809 | |
| Record name | 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344046-01-0 | |
| Record name | 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
Direct substitution on a halogenated thiazole precursor:
-
4-Bromo-2-phenylthiazole reacts with NaSMe in DMF at 130°C to introduce the methylthio group.
-
Challenges: Competing side reactions at the thiazole’s electron-rich nitrogen necessitate precise stoichiometry.
Mechanistic Insights and Optimization Strategies
Hantzsch Reaction Kinetics
The rate-determining step involves nucleophilic attack of the thiobenzamide’s sulfur on the α-bromo ketone, followed by cyclodehydration. Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing intermediates.
Reductive Selectivity
LiEt₃BH preferentially reduces esters to alcohols without affecting the thiazole ring’s aromaticity or the methylthio group’s integrity. In contrast, NaBH₄ fails to reduce esters under similar conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Hantzsch + Reduction | High regioselectivity, scalable | Multi-step, costly reductants | 78–85 |
| Suzuki Coupling | Modular aryl group installation | Requires Pd catalysts, air-sensitive | 60–70 |
| Direct Substitution | Single-step functionalization | Limited substrate compatibility | 50–65 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to various reduced derivatives.
Substitution: The methanol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
H2-Receptor Antagonists
One of the most significant applications of thiazole derivatives, including 4-Thiazolemethanol, is their role as H2-receptor antagonists. These compounds have been studied for their effectiveness in treating peptic ulcers. Research indicates that certain thiazole derivatives exhibit greater activity than established drugs like cimetidine, making them promising candidates for further development in gastrointestinal therapies .
Antimicrobial Activity
Thiazole derivatives have shown potential antimicrobial properties. Studies suggest that modifications to the thiazole ring can enhance antibacterial and antifungal activities. This opens avenues for developing new antibiotics and antifungal agents, particularly in an era of increasing antibiotic resistance .
Neuroprotective Effects
Recent studies have indicated that thiazole derivatives may possess neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This application is still under investigation but represents a significant area of interest within medicinal chemistry .
Industrial Applications
Chemical Synthesis Intermediates
4-Thiazolemethanol serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound's reactivity is leveraged in synthesizing more complex thiazole derivatives with specific functional groups tailored for desired applications .
Photo-Initiators in Polymer Chemistry
The compound has been identified as a potential photo-initiator in polymer chemistry. Its ability to absorb UV light and initiate polymerization reactions makes it useful in producing coatings, inks, and adhesives. This application is particularly relevant in industries focused on developing UV-cured products .
Environmental Considerations
Stability and Degradation
The environmental impact of 4-Thiazolemethanol is an area requiring careful consideration. Studies indicate that while the compound can be used effectively in industrial applications, its stability under UV light poses potential risks for environmental persistence. Understanding its degradation pathways is crucial for assessing its ecological footprint and ensuring safe usage practices .
Case Study 1: Development of New H2-Receptor Antagonists
Research conducted on various thiazole derivatives, including 4-Thiazolemethanol, led to the identification of compounds with enhanced H2-receptor antagonist activity compared to existing treatments. These findings were published in a peer-reviewed journal, highlighting the potential for new therapeutic options for patients with peptic ulcers .
Case Study 2: Synthesis of Antimicrobial Agents
A series of experiments focused on modifying the thiazole structure resulted in compounds exhibiting significant antimicrobial activity against resistant strains of bacteria. This study emphasized the importance of structural modifications in enhancing biological efficacy and opened pathways for new drug development aimed at combating infectious diseases .
Mechanism of Action
The mechanism of action of 4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl group with the methylthio substituent can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The methanol group can participate in hydrogen bonding, further stabilizing the compound-protein interaction.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations
Substituent Electronic Effects: The methylthio (-SMe) group in the target compound offers moderate electron-donating capacity (via inductive effects) and increased lipophilicity compared to methoxy (-OMe) or amino (-NH2) groups . This may enhance membrane permeability but reduce solubility.
Biological Activity Trends :
- Polar substituents (e.g., -OMe, -NH2) correlate with improved solubility and hydrogen-bonding interactions, as seen in antitumor and antimicrobial activities .
- Sulfur-containing groups (e.g., -SMe, thiadiazole) are associated with enzyme inhibition (e.g., kinase or protease targets) and redox modulation .
Synthetic Methodologies: Thiazolemethanol derivatives are typically synthesized via cyclization of thioamides or condensation of α-haloketones with thioureas . Modifications at the 2-position often involve Suzuki coupling or nucleophilic aromatic substitution .
Biological Activity
4-Thiazolemethanol, 2-[4-(methylthio)phenyl]- is a compound belonging to the thiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antioxidant, and anticancer properties. The information is drawn from various studies and research findings, providing a comprehensive overview of this compound's potential applications in pharmaceuticals.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring attached to a phenyl group with a methylthio substituent. The synthesis of this compound typically involves the reaction of thiazole derivatives with aryl groups, leading to various substituted thiazoles with potential biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial effects of thiazole derivatives. For instance, compounds similar to 4-thiazolemethanol showed significant inhibition against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidine derivatives exhibited up to 91.66% inhibition against Staphylococcus aureus and 88.46% against Escherichia coli .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2e | S. aureus | 91.66 |
| 2e | E. coli | 88.46 |
| Reference | Ampicillin | 24 mm zone |
The presence of electron-withdrawing groups on the aromatic ring significantly enhances antibacterial activity, indicating that structural modifications can lead to improved efficacy.
Antifungal Activity
The antifungal properties of 4-thiazolemethanol have also been explored, with notable activity against Candida albicans and Candida parapsilosis. In vitro tests revealed that one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 1.23 µg/mL , comparable to ketoconazole .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2e | C. parapsilosis | 1.23 |
| Reference | Ketoconazole | - |
This suggests that modifications at the para position of the phenyl moiety can significantly impact antifungal efficacy.
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been assessed using various assays, such as the ABTS radical cation decolorization assay. Compounds derived from thiazole exhibited inhibition percentages ranging from 68.8% to 81.8% , with specific substitutions enhancing their antioxidant capabilities .
Case Studies
- Antibacterial Study : A series of thiazolidine derivatives were evaluated for their antibacterial properties against common pathogens. The study found that substituents on the phenyl group played a crucial role in enhancing inhibition rates against both E. coli and S. aureus, with some compounds achieving results comparable to established antibiotics like Ampicillin .
- Antifungal Investigation : Research focused on the antifungal activity of synthesized thiazole derivatives indicated that electronegative substituents significantly increased their effectiveness against fungal strains, particularly in compounds where halogens were present .
- Antioxidant Evaluation : A comprehensive study on the antioxidant activities of various thiazole derivatives revealed that specific structural modifications could lead to enhanced radical scavenging abilities, making them potential candidates for further pharmacological development .
Q & A
What are the key methodological considerations for optimizing the synthesis of 4-Thiazolemethanol derivatives under varying reaction conditions?
Basic Research Question
To optimize synthesis, researchers should employ factorial design experiments to systematically evaluate variables such as temperature, catalyst loading, solvent polarity, and reaction time. For example, a 2<sup>k</sup> factorial design can identify significant interactions between variables while minimizing experimental runs . Multi-step reaction sequences (e.g., thioalkylation followed by cyclization, as seen in thiophene derivatives) require rigorous monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography . Yield optimization should prioritize reproducibility, with detailed reporting of molar ratios and solvent systems to ensure scalability .
Which spectroscopic and analytical techniques are most robust for characterizing 4-Thiazolemethanol derivatives?
Basic Research Question
Characterization requires a combination of elemental analysis, FT-IR (to confirm functional groups like -OH and thioether bonds), and multinuclear NMR (¹H, ¹³C, and DEPT-135 for stereochemical clarity) . Mass spectrometry (ESI-TOF or HRMS) is critical for verifying molecular ion peaks and fragmentation patterns. For crystalline derivatives, X-ray diffraction (XRD) provides definitive structural confirmation, while thermal stability can be assessed via differential scanning calorimetry (DSC) . Cross-referencing spectral data with analogous compounds (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one) ensures accurate assignments .
How can researchers assess the stability of 4-Thiazolemethanol derivatives under different pH and temperature conditions?
Basic Research Question
Stability studies should follow accelerated degradation protocols: expose the compound to buffered solutions (pH 1–13) at 25–80°C and monitor degradation kinetics via HPLC-UV or LC-MS. For hydrolytic stability, track thioether bond cleavage using ¹H NMR . Oxidative stability can be tested with H2O2 or tert-butyl hydroperoxide, with quenching steps to isolate intermediates. Include control experiments with antioxidants (e.g., BHT) to validate degradation pathways .
What computational strategies are effective for predicting the reactivity and electronic properties of 4-Thiazolemethanol derivatives?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking studies are valuable for evaluating interactions with biological targets (e.g., enzymes implicated in cancer or viral infections, as seen in thiazole-based therapeutics ). Solvation models (COSMO-RS) help predict solubility and partition coefficients, critical for pharmacokinetic profiling .
How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of 4-Thiazolemethanol derivatives?
Advanced Research Question
SAR studies require systematic structural modifications:
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CN) at the 4-methylthiophenyl moiety to enhance electrophilicity .
- Side-chain variations : Replace the methanol group with ester or amide functionalities to improve membrane permeability .
- Biological assays : Use in vitro models (e.g., cytotoxicity against HeLa cells) paired with molecular dynamics simulations to correlate substituent effects with activity . Validate selectivity via kinase profiling or protease inhibition assays .
How should researchers resolve contradictions in reported data on the catalytic efficiency of thiazole derivatives in cross-coupling reactions?
Advanced Research Question
Contradictions often arise from differences in catalyst pre-activation or solvent effects. Replicate experiments using standardized conditions (e.g., anhydrous DMF, Pd(PPh3)4 as catalyst) . Employ control experiments with deuterated solvents to isolate kinetic isotope effects. Meta-analyses of published data (e.g., comparing turnover numbers across studies) can identify outliers and systemic biases .
What methodological frameworks are recommended for evaluating the therapeutic potential of 4-Thiazolemethanol derivatives?
Advanced Research Question
Adopt a tiered approach:
In silico screening : Use PubChem BioAssay data to prioritize derivatives with low toxicity profiles .
In vitro models : Assess cytotoxicity (MTT assay), antiviral activity (plaque reduction), and antiplatelet effects (aggregometry) .
Mechanistic studies : Probe inhibition of specific targets (e.g., SARS-CoV-2 main protease) via fluorescence resonance energy transfer (FRET) assays .
In vivo validation : Use rodent models for pharmacokinetics (AUC, Cmax) and tissue distribution studies .
How can factorial design improve the scalability of 4-Thiazolemethanol derivative synthesis for preclinical studies?
Advanced Research Question
A three-factor (temperature, catalyst concentration, solvent volume) central composite design (CCD) optimizes reaction yield and purity while minimizing resource use . Response surface methodology (RSM) identifies non-linear interactions, enabling robust scale-up from milligram to gram scales. Critical quality attributes (CQAs) like enantiomeric excess (for chiral derivatives) must be monitored via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
